molecular formula C21H31N3O5 B193119 赖诺普利 R,S,S-异构体 CAS No. 85955-59-5

赖诺普利 R,S,S-异构体

货号 B193119
CAS 编号: 85955-59-5
分子量: 405.5 g/mol
InChI 键: RLAWWYSOJDYHDC-KSZLIROESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lisinopril R,S,S-isomer is related to Lisinopril . It is also known as Lisinopril (1R)-Epimer and Lisinopril EP Impurity E . Lisinopril is a potent inhibitor of angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II . This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation .


Synthesis Analysis

The synthesis of Lisinopril R,S,S-isomer involves various organic synthesis and analytical techniques . A spectrofluorimetric method has been developed for the determination of Lisinopril in pharmaceutical formulations using sequential injection analysis (SIA) . The method is based on the reaction of Lisinopril with o-phthalaldehyde (OPA) in the presence of 2-mercaptoethanol .


Molecular Structure Analysis

The molecular formula of Lisinopril R,S,S-isomer is C21H31N3O5 . It has an average mass of 405.488 Da and a monoisotopic mass of 405.226379 Da .


Chemical Reactions Analysis

Lisinopril reacts with o-phthalaldehyde (OPA) in the presence of 2-mercaptoethanol in a borate buffer medium (pH=10.6) to form a derivative that can be monitored at 455 nm upon excitation at 346 nm .


Physical And Chemical Properties Analysis

Lisinopril R,S,S-isomer has a density of 1.3±0.1 g/cm3, a boiling point of 666.4±55.0 °C at 760 mmHg, and a flash point of 356.9±31.5 °C . It has 8 H bond acceptors, 5 H bond donors, and 12 freely rotating bonds .

科学研究应用

  1. 构象研究:一项研究使用色谱、核磁共振波谱和理论计算研究了赖诺普利的异构化。结果发现,首先洗脱的主要物质是赖诺普利的反式形式,反式形式的比例为 77%,顺式形式的比例为 23% (Bouabdallah, Ben Dhia, & Driss, 2014)

  2. 药效学和药代动力学:赖诺普利是一种口服活性血管紧张素转换酶 (ACE) 抑制剂,可有效降低原发性高血压的血压,并显示出治疗充血性心力衰竭的希望。它耐受性良好,几乎没有严重的副作用 (Lancaster & Todd, 1988)

  3. 与 ACE 结合:等温滴定微量热法用于研究赖诺普利与 ACE 的结合,结果表明赖诺普利与全酶和 apo-ACE 单体的两个位点结合。结合在焓上是不利的,并且由一个大的正熵变主导 (Téllez-Sanz, Garcı́a-Fuentes, & Barón, 1998)

  4. 靶向 CT 造影剂:赖诺普利被用于制备基于金纳米粒子的功能性 CT 造影剂,用于靶向血管紧张素转换酶 (ACE),后者在心脏和肺纤维化中过表达。本研究提供了使用赖诺普利监测心血管病理生理学的见解 (Ghann 等人,2012)

  5. 心脏保护作用:一项研究比较了赖诺普利和维生素 E 的心脏保护作用。赖诺普利在缺血和再灌注损伤后显示出左心室功能的恢复优于维生素 E,突出了其心肌修复的潜力 (Mohanty, Arya, Dinda, & Gupta, 2013)

  6. 临床药理学:一项关于赖诺普利临床药理学的综合研究详细阐述了其在治疗高血压和充血性心力衰竭中的吸收、代谢和治疗作用 (Gomez, Cirillo, & Moncloa, 1987)

  7. 赖诺普利的分析方法:综述了用于测定药物制剂中赖诺普利的各种分析方法,突出了该药物在医学应用中的重要性 (Gul 等人,2016)

  8. 势能函数:一项研究对赖诺普利进行了分子力学势能函数分析,确定了其作为 ACE 抑制剂作用的最可行的势能 (Otuokere, 2014)

作用机制

Lisinopril inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II . This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation . It also inhibits renin’s conversion of angiotensin to angiotensin I .

安全和危害

Lisinopril may cause injury or even death to the developing fetus during the second or third trimester of pregnancy . It may also cause damage to organs (Kidney) through prolonged or repeated exposure if swallowed .

未来方向

Lisinopril lowers blood pressure and produces a renoprotective effect in patients with IDDM and NIDDM without detriment to glycaemic control or lipid profiles . It is viewed as a first-line agent for reducing blood pressure and preventing or attenuating nephropathy in hypertensive diabetic patients with IDDM or NIDDM and microalbuminuria or overt renal disease .

属性

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAWWYSOJDYHDC-KSZLIROESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235285
Record name Lisinopril R,S,S-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lisinopril R,S,S-isomer

CAS RN

85955-59-5
Record name Lisinopril R,S,S-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisinopril R,S,S-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LISINOPRIL R,S,S-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W66M58H0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lisinopril R,S,S-isomer
Reactant of Route 2
Lisinopril R,S,S-isomer
Reactant of Route 3
Lisinopril R,S,S-isomer
Reactant of Route 4
Reactant of Route 4
Lisinopril R,S,S-isomer
Reactant of Route 5
Lisinopril R,S,S-isomer
Reactant of Route 6
Lisinopril R,S,S-isomer

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。